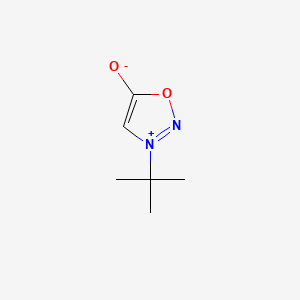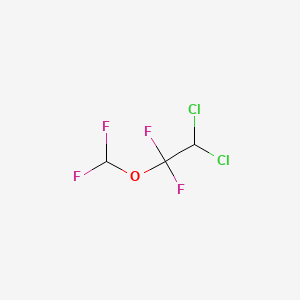
Flurocitabine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flurocitabine is a synthetic nucleoside analog derived from cytarabine. It is primarily used in scientific research due to its potential therapeutic applications, particularly in the treatment of various cancers. The compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and chemotherapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flurocitabine involves several steps, starting with the modification of cytarabineThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure the selective modification of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
Flurocitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups to create new analogs with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products
Applications De Recherche Scientifique
Flurocitabine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as the effects of nucleoside analogs on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to other chemotherapeutic agents.
Mécanisme D'action
Flurocitabine exerts its effects by interfering with DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the death of rapidly dividing cancer cells. The compound targets DNA polymerase, an enzyme critical for DNA replication, and disrupts the normal function of the enzyme, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytarabine: A nucleoside analog used in the treatment of leukemia. It is similar to Flurocitabine but lacks the fluorine atom at the 5-position.
Fludarabine: Another nucleoside analog used in cancer therapy. It has a different sugar moiety and is used to treat chronic lymphocytic leukemia.
Gemcitabine: A nucleoside analog with a similar mechanism of action, used in the treatment of various solid tumors.
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 5-position, which enhances its stability and potency compared to other nucleoside analogs. This modification also allows it to overcome resistance mechanisms that limit the efficacy of other chemotherapeutic agents .
Propriétés
Formule moléculaire |
C9H10FN3O4 |
|---|---|
Poids moléculaire |
243.19 g/mol |
Nom IUPAC |
11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2 |
Clé InChI |
PAYBYKKERMGTSS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
Synonymes |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















